molecular formula C9H19N3O B1442036 4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one CAS No. 933692-17-2

4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one

Cat. No.: B1442036
CAS No.: 933692-17-2
M. Wt: 185.27 g/mol
InChI Key: HGBAJJOZTXWJMV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Peptide Chemistry : The 2-(diphenylphosphino)ethyl group, closely related to 4-(dimethylamino)pyridine, has been utilized for carboxyl-protection in peptide chemistry, demonstrating stability under standard peptide synthesis conditions and mild deprotection procedures (Chantreux, Jacquier, Gamet, & Verducci, 1984).
  • Antibacterial Applications : Derivatives of 4-(1-aminoethyl)-1-(1-phenylethyl)-2-pyrrolidinone, an analogue, have been used as intermediates in the synthesis of quinolone antibacterials, highlighting their significance in the development of medical treatments (Schroeder et al., 1992).
  • Structural Properties : The study of N,N-dialkylaminobenzamides and their analogues, including 4-(dimethylamino)pyridine derivatives, provided insights into the structural properties and barriers to rotation around carbon-nitrogen bonds, contributing to our understanding of molecular dynamics and interactions (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Material Sciences and Environmental Applications

  • CO2 Solubility and Capture : Novel tertiary amines, including 4-(dimethylamino)-2-butanol and related compounds, have been synthesized and evaluated for their CO2 solubility, playing a crucial role in carbon capture and sequestration technologies (Liu, Xiao, Tontiwachwuthikul, & Liang, 2017).
  • Non-Linear Optical Materials : Compounds like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from related amines, have been studied for their potential in forming new heterocyclic compounds and as non-linear optical materials due to their significant first hyperpolarizability (Singh, Rawat, & Sahu, 2014).

Catalysis and Reaction Mechanisms

  • Catalysis and Reaction Optimization : The study and optimization of synthesis conditions for 4-dimethylamino-pyridine, a close relative, has led to the development of efficient catalytic processes for acylations, highlighting its importance in synthetic chemistry (Guo-qiang, 2002).
  • Complexation and Metal-Ligand Interactions : Studies on macrocyclic ligands, including 1-[2-(dimethylamino)ethyl]-4, 8, 11-trimethyl-1, 4, 8, 11-tetraazacyclotetradecane, have shed light on steric effects in metal complexes, influencing the design and application of these complexes in various chemical processes (Basak & Kaden, 1983).

Properties

IUPAC Name

4-(aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)3-4-12-7-8(6-10)5-9(12)13/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBAJJOZTXWJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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